3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Description
The compound 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide features a propanamide backbone with a 4-chlorophenylsulfanyl substituent and a 4,5,6,7-tetrahydrobenzothiazole moiety. The tetrahydrobenzothiazole ring contributes to conformational rigidity, which may optimize receptor affinity.
Properties
Molecular Formula |
C16H17ClN2OS2 |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H17ClN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h5-8H,1-4,9-10H2,(H,18,19,20) |
InChI Key |
KEZYQXGSKZDBTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 4-chlorophenyl group. This is followed by the formation of a sulfanyl linkage through a thiolation reaction. The tetrahydrobenzothiazole moiety is then introduced via a cyclization reaction involving a suitable precursor. The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition properties, and molecular interactions.
Chemical Structure and Properties
- Chemical Formula : C22H22ClN3O4S
- Molecular Weight : 429.00 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
Antibacterial Activity
Research indicates that compounds similar to 3-[(4-chlorophenyl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exhibit significant antibacterial properties. In a study evaluating various synthesized compounds:
- The compound demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis.
- The effectiveness was measured using minimum inhibitory concentration (MIC) assays.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 20 |
| Other strains tested | Weak to moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored through its interaction with acetylcholinesterase (AChE) and urease:
- Acetylcholinesterase Inhibition : The compound showed promising inhibitory activity with IC50 values comparable to known standards.
| Compound | IC50 (µM) |
|---|---|
| 3C-P | 2.14±0.003 |
| Reference (Thiourea) | 21.25±0.15 |
- Urease Inhibition : The compound exhibited strong urease inhibitory activity with significant IC50 values.
Molecular Docking Studies
Molecular docking studies were conducted to elucidate the binding interactions of the compound with target proteins:
- The studies revealed that the compound binds effectively to the active sites of AChE and urease, suggesting a mechanism for its inhibitory effects.
Binding Affinity Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Acetylcholinesterase | -9.5 |
| Urease | -8.7 |
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of compounds related to this structure:
- Antimicrobial Studies : A study published in Brazilian Journal of Pharmaceutical Sciences highlighted that derivatives with similar structures demonstrated varying degrees of antimicrobial activity against multiple bacterial strains .
- Enzyme Interaction Studies : Research indicated that the presence of sulfamoyl groups enhances enzyme inhibition properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
